Cortistatin14

説明

特性

IUPAC Name |

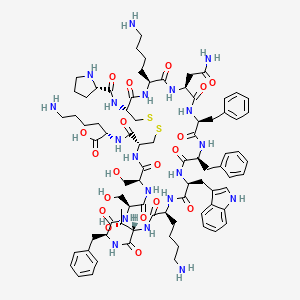

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 |

Source

|

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 |

Source

|

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the primary function of Cortistatin-14 in the central nervous system?

An In-Depth Technical Guide to the Core Functions of Cortistatin-14 in the Central Nervous System

Executive Summary

Cortistatin-14 (CST-14) is a cyclic neuropeptide predominantly expressed in inhibitory interneurons of the cerebral cortex and hippocampus.[1][2] Structurally analogous to somatostatin-14 (SRIF-14), it engages all five somatostatin receptors (SSTRs) as well as other G protein-coupled receptors, such as the ghrelin receptor (GHS-R1a).[3][4] This promiscuous receptor interaction profile underpins a diverse and complex range of functions within the central nervous system (CNS) that are distinct from those of somatostatin.[5][6] The primary functions of CST-14 are centered on the potent depression of cortical activity, the homeostatic regulation of slow-wave sleep, and significant modulation of cognitive and inflammatory processes. This document provides a comprehensive technical overview of CST-14's key roles, its receptor pharmacology, the signaling pathways it modulates, and the key experimental methodologies used to elucidate its functions, designed for researchers and drug development professionals.

Introduction to Cortistatin-14

Discovered in 1996, cortistatin (CST) was named for its abundant expression in the cerebral cortex and its profound ability to depress neuronal activity.[5][7] It is the product of a separate gene from somatostatin, highlighting a case of divergent evolution despite structural similarities.[7] The precursor, preprocortistatin, is processed to yield mature peptides, with CST-14 being the primary isoform in rodents.[8] CST-14 shares 11 of its 14 amino acids with SRIF-14, including the critical FWKT motif for SSTR binding and two cysteine residues that form a stabilizing disulfide bridge.[1] CST is primarily localized within specific subpopulations of GABAergic interneurons in the cortex and hippocampus, often co-existing with GABA itself.[2][3] This localization positions it as a key modulator of local cortical circuits and hippocampal information processing.

Receptor Pharmacology of Cortistatin-14

The multifaceted actions of CST-14 are a direct result of its ability to bind to a diverse array of receptors. This distinguishes it from somatostatin, which does not share the same breadth of targets. Understanding this binding profile is fundamental to interpreting its physiological effects.

2.1 Somatostatin Receptors (SSTRs) CST-14 binds with high affinity to all five SSTR subtypes (sst₁-sst₅), which are G protein-coupled receptors that typically signal via the inhibition of adenylyl cyclase.[8][9][10] Its binding affinity is comparable to, and in some cases greater than, that of somatostatin itself.[4] This interaction accounts for many shared properties, such as the inhibition of neuronal firing and hormone release.[1][6]

2.2 Ghrelin Receptor (GHS-R1a) Unlike somatostatin, CST-14 is an agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[3][4] This interaction is critical for some of CST-14's unique effects, including its antidepressant-like activity, which is not observed with somatostatin.[3]

2.3 Other Receptors CST-14 has also been identified as a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), further expanding its potential signaling mechanisms.[4] The existence of a unique, CST-specific receptor has been postulated to explain some of its distinct effects, such as the activation of certain cation-selective currents, but remains to be definitively identified.[5][7]

The following table summarizes the binding affinities of CST-14 for its primary receptor targets.

| Receptor Target | Binding Affinity (IC₅₀ / EC₅₀) | Reference |

| Somatostatin Receptor 2 (sst₂) | 0.09 nM (IC₅₀) | [4] |

| Somatostatin Receptor 4 (sst₄) | 0.2 nM (IC₅₀) | [4] |

| Somatostatin Receptor 3 (sst₃) | 0.3 nM (IC₅₀) | [4] |

| Somatostatin Receptor 5 (sst₅) | 0.3 nM (IC₅₀) | [4] |

| Somatostatin Receptor 1 (sst₁) | 5 nM (IC₅₀) | [4] |

| Ghrelin Receptor (GHS-R1a) | Binds Potently | [3][4] |

| MRGPRX2 | 25 nM (EC₅₀) | [4] |

Primary Functions in the Central Nervous System

3.1 Core Function: Depression of Neuronal Excitability & Endogenous Anticonvulsant Activity

The foundational function of CST-14 is the powerful suppression of cortical network activity.[5][8] This is achieved by directly hyperpolarizing neurons, thereby reducing their firing rate. In hypothalamic neurons, for instance, CST-14 inhibits glutamate-induced excitatory responses.[8] This intrinsic inhibitory nature logically extends to a role as an endogenous anticonvulsant.

Seminal studies have provided direct evidence for this role. Using a pilocarpine-induced seizure model in rodents, central administration of CST-14 was shown to significantly reduce seizure duration.[9][10] The causality behind this effect was established through targeted pharmacological blockade. The anticonvulsant action of CST-14 was completely reversed by co-administration of selective antagonists for the sst₂ or sst₃ receptors.[9][10] This demonstrates that both receptor subtypes are necessary for mediating this protective effect. To rule out contributions from other known CST-14 targets, the experiment was replicated in ghrelin receptor knockout mice. The results showed that CST-14's ability to reduce seizure duration was preserved, definitively proving that its anticonvulsant properties are independent of the ghrelin receptor.[9][10]

3.2 Homeostatic Regulation of Slow-Wave Sleep

A key function that distinguishes CST-14 from somatostatin is its profound effect on sleep architecture. Intracerebroventricular administration of CST-14 selectively promotes and enhances deep slow-wave sleep (SWS) and increases the power of slow-wave activity (SWA) in the electroencephalogram (EEG), which are robust physiological markers of sleep need.[11][12] This effect is observed during both the natural resting (light) and active (dark) periods in rats, indicating a potent sleep-promoting action that can override circadian drive.[11]

The role of CST-14 in sleep appears to be homeostatic. The expression of preprocortistatin mRNA in the cortex oscillates with the light-dark cycle and is dramatically upregulated (four-fold) after 24 hours of total sleep deprivation.[11] Following sleep recovery, these mRNA levels progressively return to baseline.[11] This dynamic regulation, coupled with its ability to induce SWS, strongly suggests that CST-14 is an endogenous sleep-modulating factor that accumulates with prolonged wakefulness to increase sleep pressure.[7][11]

3.3 Modulation of Cognitive and Affective Processes

Given its high expression in the hippocampus and cortex, CST-14 is implicated in learning and memory, though its role is complex.[2] Studies have shown that central administration of CST-14 after avoidance training impairs memory retention a week later, suggesting it may interfere with memory consolidation processes.[2] This may be linked to its general inhibitory effect on neuronal activity in brain regions critical for memory formation.[2]

More recently, CST-14 has been shown to exert significant antidepressant-like effects in rodent models.[3] Central injection of CST-14 produced rapid antidepressant effects in the forced swimming and tail suspension tests without altering general locomotor activity.[3] Mechanistically, these effects were found to be mediated through the activation of both the ghrelin receptor and the GABA-A receptor, highlighting a distinct signaling pathway from its anticonvulsant actions.[3]

3.4 Neuroprotective and Anti-inflammatory Actions

In the context of systemic inflammation leading to neurological complications, such as sepsis-associated encephalopathy (SAE), CST-14 demonstrates potent neuroprotective capabilities. In a mouse model of sepsis, treatment with CST-14 improved cognitive impairments and relieved anxiety-related behaviors.[13][14][15] The underlying mechanism for this protection involves the preservation of the blood-brain barrier (BBB), the inhibition of microglial activation, and a significant reduction in the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α within the brain.[14][15]

Key Experimental Methodologies

To ensure the robust and reproducible investigation of CST-14's functions, specific, validated protocols are required. The following sections detail workflows for assessing its core activities.

4.1 In Vivo Assessment of Anticonvulsant Activity (Pilocarpine Model)

This protocol is designed to validate the anticonvulsant effects of CST-14 in rodents, based on methodologies that have established the roles of the sst₂ and sst₃ receptors.[9][10]

-

Objective: To determine if CST-14 reduces the duration and severity of limbic seizures and to identify the mediating receptors.

-

Methodology:

-

Animal Preparation: Adult male rats or mice are surgically implanted with wireless telemetry-based EEG transmitters to allow for continuous monitoring of cortical electrical activity in freely moving animals.

-

Drug Administration: A guide cannula is implanted for intracerebral microdialysis/infusion into a region of interest, such as the hippocampus.

-

Seizure Induction: After a recovery period, seizures are induced by systemic administration of pilocarpine (e.g., 320 mg/kg, i.p.).

-

Experimental Groups:

-

Control Group: Pilocarpine + artificial cerebrospinal fluid (aCSF) infusion.

-

Treatment Group: Pilocarpine + CST-14 (e.g., 10 µM) infusion via the microdialysis probe.

-

Antagonist Groups: Pilocarpine + CST-14 + selective sst₂ antagonist (e.g., cyanamid 15486) OR selective sst₃ antagonist (e.g., SST3-ODN-8).

-

-

Data Acquisition: EEG is recorded continuously before and after pilocarpine injection. Seizure activity is identified by high-frequency, high-amplitude polyspike discharges.

-

Analysis: The primary endpoint is the total duration of seizure activity. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare seizure duration between groups. The rationale for using receptor antagonists is to provide direct causal evidence; if the effect of CST-14 is blocked, it confirms the involvement of that specific receptor.

-

4.2 Analysis of Sleep Architecture via EEG/EMG

This protocol allows for the precise characterization of CST-14's effects on sleep states.[11]

-

Objective: To quantify changes in slow-wave sleep (SWS), REM sleep, and wakefulness following central CST-14 administration.

-

Methodology:

-

Surgical Implantation: Rats are implanted with EEG electrodes over the cortex and electromyography (EMG) electrodes in the nuchal muscles. An intracerebroventricular (ICV) guide cannula is implanted for drug delivery.

-

Habituation: Animals are habituated to the recording chamber and tethered recording cables for several days to ensure baseline sleep patterns are stable.

-

Infusion Protocol: On the experimental day, animals receive an ICV infusion of either vehicle (saline) or CST-14 (e.g., 50 pmol) at a specific time (e.g., at the beginning of the light cycle).

-

Continuous Recording: EEG and EMG are recorded continuously for 24 hours post-infusion.

-

Sleep Scoring: The recordings are divided into epochs (e.g., 10 seconds) and scored manually or with validated software as Wake, NREM (SWS), or REM sleep based on standard criteria (EEG amplitude/frequency and EMG tone).

-

Data Analysis: The total time spent in each state is calculated for defined periods (e.g., every 2 hours). Additionally, spectral analysis of the EEG signal during SWS is performed to quantify slow-wave activity (SWA, power in the 0.5-4 Hz delta band). This quantitative approach provides an objective measure of sleep depth.

-

Signaling Pathways and Visualization

5.1 CST-14 Receptor Signaling Overview

Upon binding to its primary receptors (SSTRs and GHS-R1a), CST-14 initiates intracellular signaling cascades that mediate its diverse physiological effects. The diagram below illustrates the principal pathways.

Caption: CST-14 signaling through SSTRs and GHS-R1a.

5.2 Experimental Workflow Visualization

Caption: Workflow for anticonvulsant effect validation.

Conclusion and Future Directions

Cortistatin-14 is a pleiotropic neuropeptide whose primary functions in the central nervous system revolve around the potent suppression of neuronal excitability and the homeostatic regulation of sleep. Its actions as an endogenous anticonvulsant are mediated by sst₂ and sst₃ receptors, while its unique sleep-promoting and antidepressant-like effects highlight its divergence from somatostatin, involving additional pathways like the ghrelin receptor. Furthermore, its neuroprotective and anti-inflammatory properties present significant therapeutic potential.

Future research should focus on definitively identifying a cortistatin-specific receptor, which could unlock novel therapeutic avenues with greater specificity. Elucidating the precise downstream signaling pathways that differentiate its effects on sleep versus seizure suppression will be critical for developing targeted drugs. Finally, translating the promising preclinical findings on its neuroprotective and antidepressant effects into clinical applications represents a compelling frontier for CNS drug development.

References

-

Jiang, J., Peng, Y., Zhang, C., et al. (2018). Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway. Frontiers in Pharmacology. [Link]

-

Chen, Y., Li, Y., Zhang, J., et al. (2022). Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-Brain Barrier Disruption, and Cognitive Impairment in Sepsis-Associated Encephalopathy. Journal of Immunology Research. [Link]

-

Chen, Y., Li, Y., Zhang, J., et al. (2022). Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy. PubMed. [Link]

-

de Lecea, L. (2008). Cortistatin—Functions in the central nervous system. Semantic Scholar. [Link]

-

de Lecea, L. (2008). Cortistatin—Functions in the central nervous system. Stanford University. [Link]

-

Gallo, D., et al. (2022). Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders. MDPI. [Link]

-

Szentirmai, E., Yasuda, T., & Krueger, J. M. (2007). Cortistatin promotes and negatively correlates with slow-wave sleep. PubMed - NIH. [Link]

-

National Center for Biotechnology Information. (2025). CORT cortistatin [ (human)]. NCBI. [Link]

-

Aourz, N., Portelli, J., Coppens, J., et al. (2014). Cortistatin-14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors. PubMed Central. [Link]

-

Chen, Y., Li, Y., Zhang, J., et al. (2022). Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy. PubMed Central. [Link]

-

Aourz, N., Portelli, J., Coppens, J., et al. (2014). Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors. CNS Neuroscience & Therapeutics. [Link]

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions. PubMed. [Link]

-

de Lecea, L. (2008). Cortistatin--functions in the central nervous system. PubMed. [Link]

-

Schweitzer, P., et al. (2003). The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons. PubMed Central. [Link]

-

Southey, B. R., et al. (2021). New techniques, applications and perspectives in neuropeptide research. PubMed Central. [Link]

-

Szentirmai, E., Yasuda, T., & Krueger, J. M. (2007). Cortistatin promotes and negatively correlates with slow-wave sleep. ResearchGate. [Link]

-

Zhang, Z., et al. (2024). A comprehensive review on neuropeptides: databases and computational tools. Journal of Cheminformatics. [Link]

-

Merighi, A. (Ed.). (2011). Neuropeptides: Methods and Protocols. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cortistatin (neuropeptide). Wikipedia. [Link]

-

Taylor & Francis. (n.d.). Cortistatin – Knowledge and References. Taylor & Francis. [Link]

-

Méndez-Díaz, M., Guevara-Martínez, M., et al. (2004). Cortistatin, a modulatory peptide of sleep and memory, induces analgesia in rats. PubMed. [Link]

-

Flood, J. F., Uezu, K., & Morley, J. E. (1997). The cortical neuropeptide, cortistatin-14, impairs post-training memory processing. PubMed. [Link]

-

Andrén, P. E., & Nyberg, F. (1997). Techniques for neuropeptide determination. PubMed Central. [Link]

-

Al-Kuraishy, H. M., et al. (2023). Neurochemical Changes Following Botulinum Toxin Type A in Chronic Migraine: An LC–MS/MS and HPLC Evaluation of Plasma and Urinary Biomarkers. MDPI. [Link]

Sources

- 1. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders [mdpi.com]

- 2. The cortical neuropeptide, cortistatin-14, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 5. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

What is the amino acid sequence and structure of Cortistatin-14?

An In-Depth Technical Guide to the Amino Acid Sequence and Structure of Cortistatin-14

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cortistatin-14 (CST-14) is a cyclic neuropeptide with profound implications for neurobiology, immunology, and endocrinology. Structurally homologous to somatostatin-14 (SST-14), it exhibits a broader receptor interaction profile, binding not only to all five somatostatin receptors (SSTRs) but also to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] This guide provides a comprehensive technical overview of the primary and tertiary structure of CST-14, details the experimental workflows for its synthesis and structural elucidation, and explores the critical link between its conformation and biological function.

Primary Structure: The Amino Acid Blueprint

The biological identity of Cortistatin-14 begins with its primary structure: a specific sequence of 14 amino acids. This sequence is foundational to its subsequent folding and receptor interaction capabilities.

The linear amino acid sequence of human and rat Cortistatin-14 is: Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys [2][3]

A defining feature of CST-14 is the intramolecular disulfide bond between the cysteine residues at position 2 and position 13.[1][2] This covalent linkage cyclizes the peptide, a crucial constraint for establishing the correct three-dimensional fold required for biological activity. This cyclization is a shared characteristic with the somatostatin family of peptides.[4]

Table 1: Cortistatin-14 Amino Acid Sequence

| Position | 3-Letter Code | 1-Letter Code |

| 1 | Pro | P |

| 2 | Cys | C |

| 3 | Lys | K |

| 4 | Asn | N |

| 5 | Phe | F |

| 6 | Phe | F |

| 7 | Trp | W |

| 8 | Lys | K |

| 9 | Thr | T |

| 10 | Phe | F |

| 11 | Ser | S |

| 12 | Ser | S |

| 13 | Cys | C |

| 14 | Lys | K |

Three-Dimensional Structure and Conformation

While the primary sequence is a linear representation, the function of CST-14 is dictated by its complex three-dimensional structure in a physiological environment. The disulfide bridge forces the peptide into a folded conformation, which has been elucidated through advanced structural biology techniques.

Recent breakthroughs using Cryo-Electron Microscopy (Cryo-EM) have provided high-resolution snapshots of CST-14 in its biologically active state, bound to its receptor MRGPRX2 (PDB IDs: 7S8L and 7VDL).[5][6] These structures reveal the precise orientation of the amino acid side chains within the receptor's binding pocket, offering invaluable insights for structure-based drug design.

Like somatostatin-14, the solution structure of CST-14 is characterized by a β-turn in the central region, encompassing the critical Phe-Trp-Lys-Thr motif.[4][7] This tetramer sequence is the core pharmacophore responsible for binding to somatostatin receptors.[4][8] The rigidity imparted by the cyclic structure correctly orients this motif for optimal receptor engagement.

Experimental Workflow: From Synthesis to Structure

The study of Cortistatin-14 necessitates its availability in a pure, structurally correct form. This is achieved through a multi-stage workflow involving chemical synthesis followed by rigorous structural analysis. As a senior scientist, the rationale behind each step is as critical as the procedure itself.

Chemical Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for generating peptides like CST-14 due to its efficiency and scalability.

Protocol 1: Step-by-Step Solid-Phase Synthesis of Cortistatin-14

-

Resin Selection and Preparation: A Rink Amide resin is selected. Rationale: This resin allows for the cleavage of the final peptide with a C-terminal amide, which mimics the native structure and often enhances biological stability and activity.

-

Chain Assembly (Coupling/Deprotection Cycle):

-

Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin. Subsequent Fmoc-protected amino acids are added sequentially. A carbodiimide-based coupling chemistry (e.g., HBTU/DIPEA) is employed. Rationale: This ensures efficient peptide bond formation with minimal side reactions.

-

Deprotection: The N-terminal Fmoc protecting group is removed after each coupling step using a solution of piperidine in DMF. Rationale: This exposes the N-terminal amine for the next coupling reaction, allowing the chain to be built one amino acid at a time.

-

-

Cleavage and Global Deprotection: Once the 14-amino acid linear sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved using a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS). Rationale: The scavengers are crucial to "trap" the reactive carbocations generated from the protecting groups, preventing modification of sensitive residues like Trp and Cys.

-

Cyclization (Disulfide Bond Formation): The linear, fully deprotected peptide is dissolved at a low concentration in a slightly alkaline aqueous buffer (pH ~8.0-8.5) and exposed to air (air oxidation). Rationale: High dilution favors intramolecular cyclization over intermolecular polymerization, which would lead to unwanted dimers and oligomers. The alkaline pH facilitates the deprotonation of the thiol groups on the cysteine residues, promoting their oxidation to form the disulfide bond.

-

Purification and Verification:

-

The crude cyclic peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Rationale: RP-HPLC provides high-resolution separation of the desired cyclic peptide from failed sequences or improperly folded isomers.

-

The purity and identity of the final product are confirmed by analytical HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS), which verifies the molecular weight (1721.03 g/mol ).[1]

-

Structural Elucidation Methodologies

Determining the 3D structure requires sophisticated biophysical techniques. While Cryo-EM is powerful for receptor-ligand complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for determining the solution structure of a peptide alone.[7]

Protocol 2: NMR-Based Structure Determination

-

Sample Preparation: The purified CST-14 is dissolved in a buffered aqueous solution, often with a percentage of D₂O to suppress the water signal.

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field spectrometer (≥600 MHz).

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within an amino acid's spin system. Rationale: This is the primary tool for assigning specific amino acids in the sequence.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of their position in the primary sequence. Rationale: This experiment provides the crucial distance constraints needed to calculate the peptide's 3D fold.

-

-

Resonance Assignment: The collected spectra are analyzed to assign every proton signal to its corresponding atom in the peptide sequence.

-

Structure Calculation: The distance constraints from the NOESY data are used as input for computational software (e.g., CYANA, XPLOR-NIH). The software employs algorithms like simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental data.

-

Validation: The final structural ensemble is evaluated using tools like PROCHECK to ensure that bond lengths, angles, and stereochemistry are physically realistic.

Diagram 1: Integrated Workflow for Cortistatin-14 Production and Structural Analysis

Caption: From chemical synthesis to 3D structure determination of Cortistatin-14.

Structure-Function Paradigm and Signaling

The therapeutic potential of CST-14 stems from its ability to activate multiple signaling pathways through its diverse receptor interactions.[9] This multi-receptor profile distinguishes it from somatostatin and is a direct consequence of its unique structural features.[4][10]

-

Somatostatin Receptors (SSTR1-5): Binding to these canonical receptors, mediated by the Phe-Trp-Lys-Thr pharmacophore, typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[4] This is a primary mechanism for its inhibitory effects on hormone secretion and neuronal activity.[4][11]

-

Ghrelin Receptor (GHS-R1a): Unlike somatostatin, CST-14 also binds the ghrelin receptor, allowing it to modulate pathways related to metabolism and growth hormone release.[9][10]

-

MRGPRX2: This receptor is primarily found on mast cells. CST-14 is a potent agonist, and its activation can trigger mast cell degranulation and inflammatory responses.

Diagram 2: Cortistatin-14 Receptor Interaction and Downstream Signaling

Caption: Overview of Cortistatin-14's multi-receptor engagement and signaling.

References

-

Isca Biochemicals. (n.d.). Cortistatin 14 | 193829-96-8. Retrieved from [Link]

-

GenScript. (n.d.). Cortistatin 14, human, rat. Retrieved from [Link]

-

Song, L., et al. (2018). Centrally Administered Cortistatin-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway. Frontiers in Molecular Neuroscience, 11, 349. [Link]

-

Chen, Q., et al. (2022). Cortistatin, a novel cardiovascular protective peptide. Frontiers in Cardiovascular Medicine, 9, 981591. [Link]

-

Gallo, D., et al. (2022). Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders. International Journal of Molecular Sciences, 23(23), 15286. [Link]

-

Ghigo, E., et al. (2004). Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans. Growth Hormone & IGF Research, 14(4), 332-337. [Link]

-

National Center for Biotechnology Information. (n.d.). Gene Result: CORT cortistatin [human]. Retrieved from [Link]

-

RCSB PDB. (2014). 2MI1: Somatostatin-14 solution structure in 5% D-mannitol. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cortistatin-14 | Ligand page. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44565227, Cortistatin-14. Retrieved from [Link]

-

RCSB PDB. (2021). 7S8L: CryoEM structure of Gq-coupled MRGPRX2 with peptide agonist Cortistatin-14. Retrieved from [Link]

-

RCSB PDB. (2021). 7VDL: Cryo-EM structure of pseudoallergen receptor MRGPRX2 complex with circular cortistatin-14. Retrieved from [Link]

Sources

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. genscript.com [genscript.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research and Seminal Discoveries of Cortistatin-14

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational research that introduced Cortistatin-14 (CST-14) to the scientific community. We will delve into the seminal papers that first described its discovery, its unique biological functions, and the initial experimental approaches that laid the groundwork for our current understanding of this intriguing neuropeptide. This document is designed to offer not just a historical account, but a practical, in-depth look at the science, complete with methodological insights and the rationale behind the pivotal experiments.

I. The Dawn of a New Neuropeptide: Discovery and Initial Characterization

In the mid-1990s, the laboratory of Luis de Lecea was instrumental in the discovery of a novel neuropeptide with a striking resemblance to somatostatin (SST). This new molecule, named Cortistatin for its cortical expression and its ability to depress neuronal activity, was first described in a landmark 1996 paper in Nature.[1][2][3] While sharing 11 of its 14 amino acids with somatostatin-14, it was clear from its distinct genetic origin that Cortistatin was not merely another member of the somatostatin family, but a unique entity with its own specific physiological roles.[4]

A. Molecular Cloning and Structural Analysis: Unveiling a Unique Genetic Identity

The initial step in characterizing Cortistatin was to isolate and sequence its corresponding cDNA. This was a critical step to differentiate it definitively from somatostatin.

Experimental Rationale: The researchers sought to identify novel neuropeptides expressed in the cortex. By creating a cDNA library from cortical tissue and using molecular biology techniques, they could isolate and sequence new gene products.

The process of cloning the preprocortistatin cDNA was a meticulous one, involving the creation of a cDNA library from rat brain tissue and subsequent screening to identify the novel sequence.

Subsequent research confirmed that the genes for cortistatin and somatostatin are located on different chromosomes, providing definitive evidence of their distinct genetic origins.[4]

B. Structural Comparison: A Tale of Two Peptides

Cortistatin-14 is a cyclic peptide with the amino acid sequence PCKNFFWKTFSSCK.[5] It shares a significant portion of its sequence with somatostatin-14, including the critical FWKT motif essential for receptor binding.

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Disulfide Bridge |

| Cortistatin-14 | Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH | 1721.03 | Cys2-Cys13 |

| Somatostatin-14 | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | 1637.9 | Cys3-Cys14 |

Table 1: Comparison of the primary structures of human Cortistatin-14 and Somatostatin-14.

II. Unraveling the Function: Early Insights into Biological Activity

The initial research on Cortistatin-14 quickly moved from structural characterization to functional analysis. The early studies focused on its effects on neuronal activity and its interaction with the somatostatin receptor system.

A. A Shared Target: Binding to Somatostatin Receptors

A pivotal early discovery was that Cortistatin-14 binds with high affinity to all five known somatostatin receptor subtypes (SST1-SST5).[4] This finding provided a mechanistic basis for the observed similarities in some of the biological actions of Cortistatin-14 and somatostatin.

Experimental Rationale: To determine if Cortistatin-14 interacted with the known somatostatin signaling pathways, radioligand binding assays were employed. These assays measure the ability of an unlabeled compound (Cortistatin-14) to compete with a radiolabeled ligand (iodinated somatostatin-14) for binding to receptors in a given tissue or cell preparation.

The following is a generalized protocol representative of the early radioligand binding assays used to characterize Cortistatin-14's interaction with somatostatin receptors.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex, hippocampus) in a cold buffer solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.

-

Resuspend the final membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the prepared cell membranes, a fixed concentration of radiolabeled somatostatin (e.g., [125I]-Tyr11-SRIF-14), and varying concentrations of unlabeled Cortistatin-14 or somatostatin-14 (for competition analysis).

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold. The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data to determine the binding affinity (Ki or IC50) of Cortistatin-14 for the somatostatin receptors.

-

B. A Unique Signature: Distinct Physiological Effects

Despite its ability to bind to somatostatin receptors, early research revealed that Cortistatin-14 possesses unique physiological functions, most notably its profound effect on sleep.

1. The Sleep-Inducing Peptide:

Intracerebroventricular administration of Cortistatin-14 in animal models was shown to induce a state resembling natural slow-wave sleep.[1][5] This was a groundbreaking discovery, as somatostatin was not known to have the same effect.[5] Further studies demonstrated that the expression of cortistatin mRNA fluctuates with the sleep-wake cycle and is upregulated during sleep deprivation, suggesting a role for Cortistatin-14 in the homeostatic regulation of sleep.[4]

2. Neuronal Depressant Activity:

Electrophysiological studies were crucial in demonstrating the direct effects of Cortistatin-14 on neuronal excitability. These experiments, typically performed on hippocampal brain slices, revealed that Cortistatin-14 has a depressant effect on neuronal firing.

Experimental Rationale: To directly measure the impact of Cortistatin-14 on neuronal activity, researchers used in vitro electrophysiology. This technique allows for the recording of electrical signals from individual neurons or populations of neurons in a controlled environment, enabling the direct application of compounds like Cortistatin-14.

The following protocol outlines the general steps involved in early electrophysiological studies of Cortistatin-14.

-

Slice Preparation:

-

Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Use a vibratome to cut thin (e.g., 400 µm) transverse slices of the hippocampus.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least one hour to allow for recovery.

-

-

Recording:

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Position a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record extracellular field excitatory postsynaptic potentials (fEPSPs).

-

-

Drug Application:

-

Establish a stable baseline recording of fEPSPs.

-

Introduce Cortistatin-14 into the perfusing aCSF at a known concentration.

-

Record the changes in the fEPSP slope and amplitude to determine the effect of Cortistatin-14 on synaptic transmission.

-

-

Data Analysis:

-

Measure the slope and amplitude of the fEPSPs before, during, and after the application of Cortistatin-14.

-

Statistically analyze the data to determine the significance of any observed changes.

-

These early electrophysiological experiments demonstrated that Cortistatin-14 potently suppresses neuronal activity in the hippocampus, a brain region critical for learning, memory, and the generation of brain rhythms associated with sleep.

III. The Emerging Picture: A Pleiotropic Neuropeptide

The initial flurry of research on Cortistatin-14 painted a picture of a neuropeptide with a complex and multifaceted role in the central nervous system. While its structural similarity to somatostatin provided a starting point for understanding its function, its unique physiological effects, particularly on sleep, highlighted its importance as a distinct signaling molecule.

The seminal papers from the de Lecea lab and their collaborators not only introduced a new player in the field of neuroscience but also provided a robust experimental framework for its continued investigation. The combination of molecular cloning, receptor binding assays, and in vitro electrophysiology established a solid foundation upon which decades of subsequent research have been built.

IV. References

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions. Brain Research Reviews, 33(2-3), 228–241.

-

de Lecea, L. (2008). Cortistatin--functions in the central nervous system. Molecular and Cellular Endocrinology, 286(1-2), 88–93.

-

de Lecea, L., Castaño, J. P., Morales, M., & Sutcliffe, J. G. (1997). Cortistatin is expressed in a distinct subset of cortical interneurons. The Journal of Neuroscience, 17(15), 5868–5880.

-

de Lecea, L., Criado, J. R., Prospero-Garcia, O., Gautvik, K. M., Schweitzer, P., Danielson, P. E., ... & Sutcliffe, J. G. (1996). A cortical neuropeptide with neuronal depressant and sleep-modulating properties. Nature, 381(6579), 242–245. [Link]

-

de Lecea, L., Ruiz-Lozano, P., Danielson, P. E., Foye, P. E., Peelle-Kirley, J., Frankel, W. N., & Sutcliffe, J. G. (1997). cDNA cloning, mRNA distribution and chromosomal mapping of mouse and human preprocortistatin. Genomics, 42(3), 499–506.

-

Spier, A. D., de Lecea, L., & Sutcliffe, J. G. (2004). Cortistatin radioligand binding in wild-type and somatostatin receptor-deficient mouse brain. Regulatory Peptides, 124(1-3), 19–25.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. jneurosci.org [jneurosci.org]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Cortistatin-14 at a molecular level.

The following technical guide details the molecular mechanism of action of Cortistatin-14 (CST-14). It is designed for researchers and drug development professionals, focusing on the peptide's unique tripartite pharmacology.

Technical Monograph | Version 2.0

Executive Summary: The Cortistatin Paradox

Cortistatin-14 (CST-14) is a cyclic neuropeptide predominantly expressed in the cerebral cortex and GABAergic interneurons. While it shares high structural homology with Somatostatin-14 (SST-14), CST-14 exhibits a distinct pharmacological profile that defies simple categorization as a "somatostatin analog."

Its mechanism of action is defined by a tripartite interaction profile :

-

SSTR Pan-Agonism: Potent activation of Somatostatin Receptors (SSTR1–5), mediating neuronal inhibition and endocrine suppression.

-

GHSR1a Modulation: Unique binding to the Growth Hormone Secretagogue Receptor (Ghrelin Receptor), bridging the somatotropic and metabolic axes.

-

MrgX2 Activation: Specific agonism of the Mas-related G-protein coupled receptor X2, driving neurogenic inflammation and pseudo-allergic responses distinct from SST-14.

This guide dissects these molecular interactions, providing the experimental frameworks necessary to validate CST-14 activity in drug discovery pipelines.

Molecular Architecture & Structural Homology

To understand the mechanism, one must first analyze the structural determinants. CST-14 and SST-14 share 11 of 14 amino acids, including the critical pharmacophore required for receptor binding.

-

Shared Motif (The Anchor): Both peptides contain the FWKT (Phe-Trp-Lys-Thr) sequence (residues 8–11) and the Cys3-Cys14 disulfide bridge, which stabilizes the bioactive hairpin loop. This homology explains the universal SSTR binding.

-

The Divergence (The Key): CST-14 possesses a distinct N-terminal protrusion (Pro-Cys-Lys-Asn) compared to SST-14 (Ala-Gly-Cys-Lys). Furthermore, the substitution of a Proline at position 1 (CST) for Alanine (SST) and the presence of a Lysine doublet contribute to CST-14’s cationic nature, which is critical for its interaction with the MrgX2 receptor.

Receptor Pharmacology: The Tripartite Mechanism

Mechanism A: SSTR Pan-Agonism (The "Brake")

Like SST-14, CST-14 acts as a universal "molecular brake" on cellular excitability and secretion.

-

Target: SSTR1, SSTR2, SSTR3, SSTR4, SSTR5 (G-protein coupled receptors).

-

Coupling: G

. -

Molecular Cascade:

-

cAMP Inhibition: Activation of G

inhibits adenylyl cyclase, depleting intracellular cAMP. -

Hyperpolarization: G

subunits directly activate G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to K+ efflux and neuronal hyperpolarization. -

Calcium Blockade: Inhibition of voltage-dependent Ca2+ channels (N-type and P/Q-type), suppressing neurotransmitter exocytosis.

-

Mechanism B: GHSR1a Modulation (The "Crossover")

This is the defining differentiator from SST-14.

-

Target: Growth Hormone Secretagogue Receptor 1a (GHSR1a).[1][2]

-

Action: CST-14 binds to GHSR1a but does not trigger the canonical massive Growth Hormone (GH) release seen with Ghrelin. Instead, it acts as a functional antagonist or partial agonist that dampens Ghrelin-induced signaling.

-

Physiological Outcome: This interaction allows CST-14 to uncouple the sleep-promoting effects of the somatotropic axis from the metabolic effects of ghrelin.

Mechanism C: MrgX2 Activation (The "Inflammatory Trigger")

CST-14 is a potent endogenous ligand for MrgX2, a receptor absent from the SST-14 profile.

-

Target: Mas-related G-protein coupled receptor X2 (MrgX2).[3][4]

-

Action: Agonist.

-

Signaling: G

coupling leading to Phospholipase C (PLC) activation, IP3 generation, and intracellular Ca2+ mobilization.[2] -

Consequence: In mast cells, this triggers IgE-independent degranulation (pseudo-allergy), releasing histamine and cytokines. This pathway links stress (cortical CST release) to neurogenic inflammation.

Signal Transduction Dynamics (Visualization)

The following diagram illustrates the divergent signaling pathways activated by CST-14 across its three primary receptor targets.

Figure 1: The divergent signaling topology of Cortistatin-14. Note the distinct G-protein couplings: Gi/o for SSTRs (inhibitory) vs. Gq for MrgX2 (stimulatory).

Comparative Affinity Data

The following table synthesizes binding affinity (Ki) and functional potency (EC50) data. Note the high affinity for SSTRs comparable to Somatostatin, but the exclusive activity at MrgX2.

| Receptor Target | Ligand | Affinity (Ki) / Potency (EC50) | Primary Signaling Outcome |

| SSTR1 | CST-14 | 5.0 nM | Inhibition of cAMP |

| SSTR2 | CST-14 | 0.09 nM | Inhibition of GH/Glucagon |

| SSTR3 | CST-14 | 0.3 nM | Neuronal Apoptosis/Inhibition |

| SSTR4 | CST-14 | 0.2 nM | Anti-inflammatory/Analgesia |

| SSTR5 | CST-14 | 0.3 nM | Insulin Inhibition |

| GHSR1a | CST-14 | Low μM range (Binding) | Blunting of Ghrelin response |

| MrgX2 | CST-14 | EC50 ≈ 25 nM | Mast Cell Degranulation |

| SSTR2 | SST-14 | 0.1 nM | (Reference Standard) |

| MrgX2 | SST-14 | > 10,000 nM (Inactive) | None |

Data compiled from Tocris Bioscience and physiological studies [1, 2].

Experimental Framework: Validating the Mechanism

To rigorously study CST-14, one must employ assays that distinguish its SSTR activity from its specific MrgX2/GHSR actions.

Protocol A: Competitive Radioligand Binding Assay (SSTR Specificity)

Objective: Determine the affinity (Ki) of CST-14 for specific SSTR subtypes using membrane preparations.

Materials:

-

CHO-K1 cells stably expressing human SSTR2 (or other subtype).

-

Radioligand: [125I]-Tyr11-Somatostatin-14 (Specific Activity ~2000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-SSTR2 cells, homogenize in ice-cold Tris buffer, and centrifuge at 30,000 x g for 30 mins. Resuspend pellet to a protein concentration of 0.5 mg/mL.

-

Incubation Setup: In a 96-well plate, prepare the reaction mix (Total Volume 200 µL):

-

50 µL Membrane suspension (25 µg protein).

-

50 µL [125I]-SST-14 (Final conc. 0.05 nM).[5]

-

100 µL CST-14 (Increasing concentrations:

M to

-

-

Equilibrium: Incubate for 60 minutes at 25°C . (Note: SSTR binding is temperature-sensitive; 25°C is optimal to prevent degradation).

-

Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity using a gamma counter.

-

Analysis: Plot % Specific Binding vs. Log[CST-14]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

.

Protocol B: MrgX2-Mediated Calcium Mobilization (The Differentiator)

Objective: Confirm CST-14 activity at the MrgX2 receptor (SST-14 negative control).

Materials:

-

HEK293 cells transfected with human MrgX2.

-

Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

-

FlexStation or FLIPR system.

Step-by-Step Methodology:

-

Cell Loading: Seed HEK-MrgX2 cells in black-walled 96-well plates (50,000 cells/well). Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 mins at 37°C.

-

Baseline Measurement: Transfer to FlexStation. Record baseline fluorescence (Ex 494 nm / Em 516 nm) for 20 seconds.

-

Agonist Injection: Inject 20 µL of 5x concentrated CST-14 (Final conc. range 1 nM – 1 µM). Use SST-14 as a negative control.

-

Kinetic Read: Monitor fluorescence flux for 120 seconds.

-

Result Validation: CST-14 should induce a sharp, transient calcium peak (Gq-mediated). SST-14 should show no response in this assay, confirming specificity.

Therapeutic Implications

Understanding this mechanism is vital for drug development:

-

Neuroprotection: CST-14's SSTR activation reduces excitotoxicity (seizures).

-

Inflammation: The MrgX2 pathway presents a double-edged sword. While it can drive neurogenic inflammation, it also suggests CST-14 plays a role in "waking up" the immune system during stress.

-

Metabolism: By modulating GHSR1a, CST-14 analogues could theoretically treat metabolic disorders without the side effects of direct ghrelin agonism.

References

-

National Institutes of Health (NIH). Cortistatin and MrgX2: A link to pathogenesis of chronic prurigo. Retrieved from [Link]

-

Stanford University. Cortistatin—Functions in the central nervous system. Retrieved from [Link]

Sources

- 1. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kactusbio.com [kactusbio.com]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tissue-Specific Expression Pattern of Cortistatin-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14, yet it possesses a distinct and broad physiological profile.[1][2] Initially identified for its role in depressing cortical activity and modulating sleep, its functional repertoire is now known to encompass potent immunomodulatory, cardiovascular, and endocrine effects.[2][3][4] This wide array of functions is directly linked to its diverse expression pattern across various tissues and its ability to interact with multiple G protein-coupled receptors, including all five somatostatin receptors (SST1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).[5] Understanding the precise tissue and cellular localization of CST-14 is paramount for elucidating its physiological roles and for the strategic development of novel therapeutics targeting its pathways. This guide provides a comprehensive overview of the expression pattern of CST-14, details the methodologies for its detection, and explores the functional implications of its presence in specific tissues.

Introduction to Cortistatin-14: A Multifaceted Neuropeptide

Discovered in 1996, cortistatin (CST) was named for its high expression in the cerebral cortex and its ability to suppress neuronal activity.[2][6] It is encoded by the CORT gene and is processed into different active forms, with CST-14 being a prominent version in rodents.[5][7] Although it shares 11 of 14 amino acids with somatostatin-14, CST is the product of a separate gene and exhibits unique biological properties.[2][7]

The pleiotropic effects of CST-14 are mediated by its promiscuous receptor interactions:

-

Somatostatin Receptors (SST1-5): CST-14 binds to all five SST subtypes with high affinity, often mimicking the inhibitory actions of somatostatin on hormone secretion and cell proliferation.[5][8]

-

Ghrelin Receptor (GHS-R1a): Uniquely, CST-14 is also a ligand for the ghrelin receptor, a key regulator of appetite and growth hormone release.[9][10] This interaction adds a layer of complexity to its endocrine and metabolic functions.

-

MrgX2 Receptor: Expressed on mast cells and dorsal root ganglion neurons, this receptor's activation by CST-14 links the neuropeptide to inflammatory responses, pseudo-allergic reactions, and pain modulation.[11][12][13]

This multi-receptor profile underscores why mapping the tissue-specific expression of CST-14 is critical for predicting its biological impact and therapeutic potential.

Tissue-Specific Expression of Cortistatin-14

CST-14 is not confined to the nervous system; its expression is remarkably widespread, indicating its involvement in a broad range of physiological processes.[3][14]

Central Nervous System (CNS)

The CNS is the primary site of CST-14 expression. It is predominantly produced by inhibitory GABAergic interneurons.[5][7]

-

Cerebral Cortex and Hippocampus: These regions show the highest levels of CST-14 expression, consistent with its role in regulating neuronal excitability, learning, memory, and inducing slow-wave sleep.[6][7][15]

-

Hypothalamus: Expression in the hypothalamus points to its involvement in endocrine and autonomic regulation.[14]

-

Amygdala: Its presence in the amygdala suggests a role in processing emotions and fear.[15]

Immune System

CST-14 is a significant modulator of both innate and adaptive immunity. Its expression is dynamically regulated in various immune cells, often increasing in response to inflammatory stimuli.[4][16]

-

Monocytes, Macrophages, and Dendritic Cells: These antigen-presenting cells express CST-14, which acts in an autocrine or paracrine manner to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][7]

-

Lymphocytes (T and B cells): CST-14 is expressed by lymphocytes, contributing to the regulation of adaptive immune responses.[5][7]

-

Mast Cells: While not producing CST-14, mast cells are a key target via the MrgX2 receptor, implicating CST-14 in allergic and inflammatory reactions.[12]

Cardiovascular System

Both CST-14 and its receptors are widely distributed throughout the cardiovascular system, where it exerts potent protective effects.[3][17]

-

Heart: Found in cardiac tissues, CST-14 has been shown to reduce myocardial damage in models of infarction.[3]

-

Blood Vessels: It is expressed in endothelial cells and vascular smooth muscle cells (VSMCs) of the aorta and coronary arteries.[3][7][17] In VSMCs, CST-14 inhibits proliferation and migration, processes that are key to the development of atherosclerosis and neointimal formation.[3]

Endocrine and Peripheral Tissues

CST-14's expression in endocrine organs highlights its role in metabolic regulation.[3][14]

-

Pancreas: CST-14 is involved in the auto/paracrine regulation of the endocrine pancreas, where it can inhibit insulin secretion.[9][18]

-

Gastrointestinal Tract: Expression in the gut suggests roles in regulating motility and secretion.

-

Dorsal Root Ganglion: High expression of the MrgX2 receptor in these sensory neurons implicates CST-14 in pain signaling.[11]

Quantitative Summary of CST-14 Expression

The following table summarizes the relative expression levels of Cortistatin-14 (or its precursor mRNA) across various human and rodent tissues based on published literature.

| Tissue/System | Cell Types | Relative Expression Level | Key Functions | References |

| Central Nervous System | GABAergic Interneurons | High | Neuronal depression, Sleep regulation, Memory | ,[7],[15] |

| Cerebral Cortex | High | Cognitive function, Slow-wave sleep | ,[6] | |

| Hippocampus | High | Learning and memory | ,[7] | |

| Immune System | Monocytes/Macrophages | Medium (Inducible) | Anti-inflammatory, Cytokine suppression | [7],[4] |

| Lymphocytes | Low to Medium | Immune modulation | [7],[5] | |

| Cardiovascular System | Vascular Smooth Muscle | Medium | Inhibition of proliferation/migration | [3],[7] |

| Endothelial Cells | Medium | Vascular homeostasis | [3],[7] | |

| Heart | Low to Medium | Cardioprotection | [3],[17] | |

| Endocrine System | Pancreatic Islets | Low to Medium | Inhibition of insulin secretion | [9],[18] |

| Peripheral Nerves | Dorsal Root Ganglion | Low (Receptor High) | Nociception, Pain modulation | [11] |

Methodologies for Detecting Cortistatin-14 Expression

A multi-pronged approach is necessary to accurately map the expression and localization of CST-14. The choice of technique depends on whether the goal is to detect the mRNA transcript (gene expression) or the mature peptide (protein expression) and whether quantitative or spatial data is required.

Workflow for Determining CST-14 Tissue Expression

Detecting CST-14 at the mRNA Level

-

Expertise & Causality: ISH is the gold standard for localizing gene expression within the morphological context of a tissue.[19] While techniques like qPCR provide quantitative data, they require tissue homogenization, losing all spatial information. ISH overcomes this by using a labeled nucleic acid probe (complementary to the CST-14 mRNA sequence) that hybridizes directly to the target mRNA in fixed tissue sections.[20][21] This allows researchers to answer the critical question: "Which specific cells within this complex tissue are producing CST-14?" Advanced fluorescent ISH (FISH) techniques, like RNAscope, can even allow for single-molecule detection and co-localization with cell-type-specific markers.[22]

-

Self-Validating Protocol: Step-by-Step ISH for CST-14 mRNA

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) to preserve tissue morphology and immobilize mRNA. Embed in paraffin or cryo-section.

-

Probe Design & Synthesis: Synthesize antisense riboprobes labeled with digoxigenin (DIG) or biotin, complementary to the CST-14 mRNA sequence. Causality: An antisense probe is used to detect the sense mRNA strand. A sense probe must be run in parallel as a negative control to validate that hybridization is specific and not due to non-specific binding.

-

Pre-hybridization: Treat tissue sections with proteinase K to improve probe penetration and then with an acetylation solution to reduce electrostatic binding.

-

Hybridization: Incubate sections with the labeled probe overnight in a hybridization oven. The temperature is critical and optimized to ensure specific binding.

-

Washing: Perform stringent washes with saline-sodium citrate (SSC) buffer at high temperatures to remove any non-specifically bound probe.

-

Immunodetection: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

-

Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) that precipitates as a colored product where the probe has bound.

-

Imaging: Mount coverslips and visualize using bright-field microscopy. The presence of a colored precipitate indicates a cell expressing CST-14 mRNA.

-

Detecting CST-14 at the Protein Level

-

Expertise & Causality: IHC localizes the final protein product within the cell and tissue. This is crucial because mRNA levels do not always correlate perfectly with protein levels due to post-transcriptional regulation. IHC uses a primary antibody that specifically recognizes an epitope on the CST-14 peptide, followed by a labeled secondary antibody for visualization. This technique confirms not only that the gene is transcribed but that the peptide is synthesized and stored in specific cellular compartments (e.g., vesicles in neurons).

-

Self-Validating Protocol: Step-by-Step IHC for CST-14 Peptide

-

Antigen Retrieval: For paraffin-embedded sections, heat tissues in a citrate buffer. Causality: Fixation creates protein cross-links that can mask the antibody's target epitope. This step is essential to unmask the epitope and allow for antibody binding.

-

Blocking: Incubate the section in a blocking solution (e.g., normal goat serum). Causality: This blocks non-specific binding sites on the tissue, preventing the primary antibody from adhering randomly and causing background signal. A negative control slide, incubated without the primary antibody, must be included to validate that any observed signal is not due to the secondary antibody or other reagents.

-

Primary Antibody Incubation: Incubate overnight at 4°C with a validated primary antibody specific for CST-14.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody that binds to the primary antibody, followed by an avidin-biotin-enzyme complex (e.g., HRP).

-

Signal Development: Add a chromogenic substrate like diaminobenzidine (DAB), which forms a brown precipitate in the presence of HRP.

-

Counterstaining & Imaging: Lightly counterstain with hematoxylin to visualize cell nuclei, then dehydrate, clear, and mount for microscopic analysis.

-

Signaling Pathways & Functional Implications

The diverse expression pattern of CST-14 is matched by its ability to activate distinct signaling cascades through different receptors. Understanding these pathways is key to predicting the functional consequences of CST-14 expression in a given tissue.

CST-14 Receptor-Mediated Signaling

-

In the CNS and Endocrine Tissues (via SSTs, GHS-R1a): CST-14 typically signals through Gαi/o proteins.[23] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[5] The collective effect is hyperpolarization of the cell membrane and reduced neurotransmitter or hormone release. This mechanism underlies its neuronal depressant effects and its inhibition of insulin and growth hormone secretion.[2][9]

-

In the Immune System (via MrgX2): On mast cells, CST-14 signals through the Gαq/11-coupled MrgX2 receptor.[11] This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for mast cell degranulation and the release of histamine and other inflammatory mediators.[11][12]

Conclusion and Future Directions

The expression of Cortistatin-14 is far more widespread than its name implies, with significant presence and functional relevance in the central nervous, immune, cardiovascular, and endocrine systems.[3][14] This broad distribution, coupled with its ability to engage multiple receptor systems, positions CST-14 as a critical homeostatic regulator. For drug development professionals, this complexity is both a challenge and an opportunity. The cardiovascular protective and potent anti-inflammatory effects of CST-14 are particularly promising.[3][16] Future research should focus on developing receptor-specific agonists or allosteric modulators to harness the therapeutic benefits of CST-14 pathways while minimizing potential off-target effects arising from its pleiotropic nature. Furthermore, mapping the changes in CST-14 expression during disease progression will be vital for identifying new biomarkers and therapeutic windows.

References

-

Chen, Q., Wang, Y., & Li, L. (2021). Cortistatin, a novel cardiovascular protective peptide. Annals of Translational Medicine, 9(13), 1125. Available from: [Link].

-

Li, C., Li, X., Wu, J., Zhang, Y., & Zhang, Y. (2022). Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy. Journal of Inflammation Research, 15, 3334145. Available from: [Link].

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin—Functions in the central nervous system. Molecular and Cellular Endocrinology, 168(1-2), 1-7. Available from: [Link].

-

Broglio, F., Arvat, E., Papotti, M., & Ghigo, E. (2002). Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans. The Journal of Clinical Endocrinology & Metabolism, 87(7), 3283-3288. Available from: [Link].

-

Gonzalez-Rey, E., Chorny, A., & Delgado, M. (2006). Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease. Proceedings of the National Academy of Sciences, 103(10), 3832-3837. Available from: [Link].

-

Tallent, M. K., Scurr, M., Varelas, X., & Qiu, C. (2005). Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors. British Journal of Pharmacology, 146(6), 843-851. Available from: [Link].

-

Chen, Q., Wang, Y., & Li, L. (2021). Cortistatin, a novel cardiovascular protective peptide. Annals of Translational Medicine, 9(13). Available from: [Link].

-

Bello, M., Gonzalez-Rey, E., & Delgado, M. (2022). Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders. International Journal of Molecular Sciences, 23(24), 15833. Available from: [Link].

-

National Center for Biotechnology Information. CORT cortistatin [Homo sapiens (human)]. NCBI. Available from: [Link].

-

Gonzalez-Rey, E., Chorny, A., & Delgado, M. (2006). Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia. The Journal of Experimental Medicine, 203(3), 563-571. Available from: [Link].

-

de Lecea, L., & Sutcliffe, J. G. (2000). Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions. Peptides, 21(8), 1145-1151. Available from: [Link].

-

Bello, M., Gonzalez-Rey, E., & Delgado, M. (2022). Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders. MDPI, 23(24), 15833. Available from: [Link].

-

Wikipedia. Cortistatin (neuropeptide). Wikipedia. Available from: [Link].

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin--functions in the central nervous system. Molecular and Cellular Endocrinology, 168(1-2), 1-7. Available from: [Link].

-

Nilsson, O., Mölne, J., & Wängberg, B. (1999). In situ hybridization for detection of hormone and peptide mRNA in carcinoid tumors. Endocrinology and Metabolism Clinics of North America, 28(1), 209-221. Available from: [Link].

-

Andrén, P. E., & Caprioli, R. M. (2005). Techniques for neuropeptide determination. Journal of Chromatography B, 820(1), 3-15. Available from: [Link].

-

Robas, N., Mead, E., & Fidock, M. (2003). MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion. Journal of Biological Chemistry, 278(45), 44400-44404. Available from: [Link].

-

Nicolai, T. (2019, January 29). In-situ hybridization: Technique to detect mRNA localization. YouTube. Available from: [Link].

-

de Lecea, L., Ruiz-Lozano, P., & Danielson, P. E. (1997). Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons. Journal of Neuroscience, 17(15), 5868-5880. Available from: [Link].

-

Williams, P., Conlon, J. M., & Galli, G. (2019). Strategies for the Identification of Bioactive Neuropeptides in Vertebrates. Frontiers in Neuroscience, 13, 114. Available from: [Link].

-

Kern, A., Albarran-Zeckler, R., & Walsh, H. (2012). Taking two to tango: a role for ghrelin receptor heterodimerization in stress and reward. Frontiers in Neuroscience, 6, 148. Available from: [Link].

-

National Center for Biotechnology Information. MRGPRX2 MAS related GPR family member X2 [Homo sapiens (human)]. NCBI. Available from: [Link].

-

Tjota, M. V., & Speed, T. P. (2014). Comparing mRNA levels using in situ hybridization of a target gene and co-stain. Nucleic Acids Research, 42(10), e83. Available from: [Link].

-

Qian, T., Chen, Y., & Li, Y. (2023). Emerging approaches for decoding neuropeptide transmission. Current Opinion in Neurobiology, 81, 102751. Available from: [Link].

-

Wang, M., Zhang, X., & Zhang, L. (2021). Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren. Nature Communications, 12(1), 6393. Available from: [Link].

-

Cardiovascular Physiology. (2008, November 18). YouTube. Available from: [Link].

-

Chompunud Na Ayudhya, C., & Roy, S. (2018). Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions. Frontiers in Immunology, 9, 2948. Available from: [Link].

-

Qian, T., Chen, Y., & Li, Y. (2023). Current and emerging methods for probing neuropeptide transmission. Current Opinion in Neurobiology, 81, 102751. Available from: [Link].

-

Detection of neuropeptides in vivo and open questions for current and upcoming fluorescent sensors for neuropeptides. (2021). ResearchGate. Available from: [Link].

-

Wang, M., Zhang, X., & Zhang, L. (2021). Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren. ResearchGate. Available from: [Link].

-

Lother, A. Research. University of Freiburg. Available from: [Link].

-

Wellman, M., & Abizaid, A. (2019). Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity. Journal of Neuroendocrinology, 31(7), e12736. Available from: [Link].

-

QMUL Science Alive. (2018, February 8). In situ hybridisation. YouTube. Available from: [Link].

-

Henken, D. B., & Chesselet, M. F. (1989). In situ hybridization of mRNA for beta-preprotachykinin and preprosomatostatin in adult rat dorsal root ganglia: comparison with immunocytochemical localization. Journal of Comparative Neurology, 284(3), 427-436. Available from: [Link].

-

Gonzalez-Rey, E., & Delgado, M. (2021). Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in the K/BxN Mice Model of Autoimmune Arthritis. Frontiers in Immunology, 12, 688972. Available from: [Link].

-

University of California San Diego. (2020, October 14). Protein that Keeps Immune System from Freaking Out Could Form Basis for New Therapeutics. UC San Diego Health Newsroom. Available from: [Link].

-

Deck, E., & Ladds, G. (2019). MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions. British Journal of Pharmacology, 176(23), 4443-4456. Available from: [Link].

-

Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo. (2019). ResearchGate. Available from: [Link].

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders | MDPI [mdpi.com]

- 6. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taking two to tango: a role for ghrelin receptor heterodimerization in stress and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MRGPRX2 MAS related GPR family member X2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 14. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]